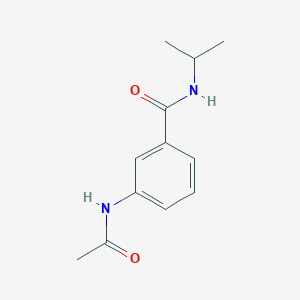![molecular formula C18H20N2O3 B267588 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267588.png)
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide, also known as MPCC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective inhibitor of the enzyme transglutaminase 2 (TG2), which plays a critical role in a variety of physiological and pathological processes.
Mecanismo De Acción
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide is a selective inhibitor of TG2, which is a multifunctional enzyme that plays a critical role in various cellular processes, including cell adhesion, migration, and apoptosis. TG2 is also involved in the crosslinking of proteins, which is important for the maintenance of tissue structure and function. 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide binds to the active site of TG2 and prevents the formation of the covalent bond between the enzyme and its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects:
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, protection of neurons from oxidative stress, and reduction of inflammation. In addition, 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been found to induce autophagy, a process by which cells degrade and recycle their own components, which is important for the maintenance of cellular homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its selectivity for TG2, its ability to penetrate the blood-brain barrier, and its low toxicity. However, there are also some limitations to its use, including its limited solubility in water and its short half-life in vivo.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide, including the development of more potent and selective inhibitors of TG2, the investigation of its potential applications in other diseases, such as autoimmune disorders and fibrosis, and the exploration of its role in cellular signaling pathways. Moreover, the development of new methods for the delivery of 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide, such as nanoparticles and liposomes, could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide involves a series of chemical reactions that start with the reaction of 3-(propylcarbamoyl)benzoic acid with thionyl chloride to form 3-(propylcarbamoyl)benzoyl chloride. This intermediate is then reacted with 2-methoxyaniline in the presence of a base to form 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in various scientific fields, including cancer research, neurodegenerative diseases, and inflammation. TG2 has been shown to be overexpressed in many types of cancer, and 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been found to inhibit the growth and metastasis of cancer cells by blocking the activity of TG2. In addition, 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic protein aggregates in neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been found to reduce inflammation by inhibiting the activity of TG2, which is involved in the regulation of the immune response.
Propiedades
Nombre del producto |
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide |
|---|---|
Fórmula molecular |
C18H20N2O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-methoxy-N-[3-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-11-19-17(21)13-7-6-8-14(12-13)20-18(22)15-9-4-5-10-16(15)23-2/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
JQNJYOVONFRYAH-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC |
SMILES canónico |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B267507.png)
![4-[(diphenylacetyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267508.png)
![2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267509.png)
![N-(3-{[(acetylamino)carbothioyl]amino}phenyl)acetamide](/img/structure/B267511.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B267513.png)
![N,N-diethyl-3-{[(propionylamino)carbothioyl]amino}benzamide](/img/structure/B267514.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B267515.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B267519.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267522.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide](/img/structure/B267523.png)
![N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide](/img/structure/B267525.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B267526.png)

![2-(4-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267528.png)